Betainealdehyde Diethylacetal Iodide
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Overview
Description
Betainealdehyde Diethylacetal Iodide is a chemical compound with the molecular formula C₉H₂₂INO₂ and a molecular weight of 303.18 g/mol . It is a slightly yellow crystalline solid that is soluble in water and has a melting point of 111-113°C . This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Betainealdehyde Diethylacetal Iodide can be synthesized through the reaction of 2,2-Diethoxy-N,N-dimethylethylamine with Iodomethane . The reaction typically involves the following steps:
Synthesis of 2,2-Diethoxy-N,N-dimethylethylamine: This intermediate is prepared by reacting diethyl acetal with dimethylamine under controlled conditions.
Reaction with Iodomethane: The intermediate is then reacted with iodomethane to form this compound.
Chemical Reactions Analysis
Betainealdehyde Diethylacetal Iodide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form betaine, a trimethylated derivative of the amino acid glycine.
Reduction: It can be reduced to form various intermediates that are useful in synthetic chemistry.
Substitution: The iodide ion can be substituted with other nucleophiles to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Betainealdehyde Diethylacetal Iodide has several scientific research applications:
Proteomics Research: It is used as a reagent in the study of proteins and their functions.
Microbial Biotechnology: Betaine, derived from this compound, is used to improve the performance of microbial strains in the fermentation of lactate, ethanol, lysine, pyruvate, and vitamin B12.
Stress Protectant: In microorganisms, betaine acts as a stress protectant against drought, osmotic stress, and temperature stress.
Mechanism of Action
The mechanism of action of Betainealdehyde Diethylacetal Iodide involves its conversion to betaine in biological systems. Betaine functions as an organic osmolyte, protecting cells against osmotic stress by stabilizing the structure of proteins and membranes . It also serves as a methyl donor in various metabolic pathways, contributing to the synthesis of complex molecules .
Comparison with Similar Compounds
Betainealdehyde Diethylacetal Iodide is unique due to its specific structure and the presence of the iodide ion. Similar compounds include:
Betaine: A trimethylated derivative of glycine, widely used as an osmolyte and methyl donor.
Choline: A precursor to betaine, involved in the synthesis of phospholipids and acetylcholine.
Trimethylamine N-oxide: Another osmolyte that stabilizes proteins and membranes under stress conditions.
These compounds share similar functions but differ in their chemical structures and specific applications.
Properties
IUPAC Name |
2,2-diethoxyethyl(trimethyl)azanium;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22NO2.HI/c1-6-11-9(12-7-2)8-10(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBGXTFFXWVDMA-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C[N+](C)(C)C)OCC.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424104 |
Source
|
Record name | Betainealdehyde Diethylacetal Iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6711-89-3 |
Source
|
Record name | NSC97065 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Betainealdehyde Diethylacetal Iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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